molecular formula C18H19N3O3 B6581326 N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide CAS No. 1207005-44-4

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamide

Cat. No. B6581326
CAS RN: 1207005-44-4
M. Wt: 325.4 g/mol
InChI Key: YBDQDUWDVYKGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound . It has a methoxyphenyl group attached to it, which suggests that it might have some interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, the molecular weight is 223.2683 .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it’s interacting with. For example, a similar compound, 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, acts as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, a similar compound, Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, is severely irritating to skin and eyes .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-14-8-6-13(7-9-14)10-11-19-18(23)21-12-17(22)20-15-4-2-3-5-16(15)21/h2-9H,10-12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDQDUWDVYKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

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